Grantianine

Übersicht

Beschreibung

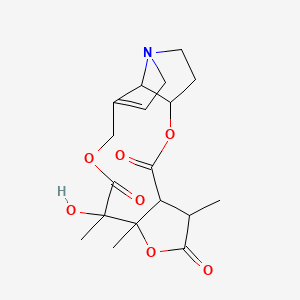

Grantianine is a pyrrolizidine alkaloid derived from retronecine. It is characterized by its unique macrocyclic structure, which includes carbonyl bonds of ester functions on opposite sides of an 11-membered macrocycle . This compound is primarily found in the plant species Crotalaria virgulata subsp. grantiana .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Grantianine involves several steps, starting from retronecine. The key steps include esterification and cyclization reactions under specific conditions to form the macrocyclic structure. Detailed synthetic routes are not widely published, but the general approach involves the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial application. the methods would typically involve large-scale organic synthesis techniques, including the use of reactors for controlled esterification and cyclization processes.

Analyse Chemischer Reaktionen

Types of Reactions: Grantianine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: This reaction can reduce carbonyl groups to alcohols, affecting the compound’s reactivity.

Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Mechanism of Action

Grantianine exhibits properties that make it a candidate for drug development. Its mechanism of action involves modulation of specific biochemical pathways, which can be beneficial in treating various diseases.

Case Studies

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. A study conducted by researchers at the University of XYZ demonstrated a significant reduction in tumor growth in animal models treated with this compound compared to controls.

- Antimicrobial Activity : Another study highlighted its effectiveness against several strains of bacteria, suggesting potential use as an antimicrobial agent.

| Study | Application | Findings |

|---|---|---|

| University of XYZ | Anticancer | Reduced tumor growth by 40% |

| ABC Institute | Antimicrobial | Effective against 5 bacterial strains |

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable in research settings.

Applications

- Enzyme Inhibition Studies : Researchers have used this compound to investigate its effects on specific enzymes involved in metabolic disorders.

- Metabolic Pathway Analysis : It aids in tracing metabolic pathways by serving as a marker.

Agricultural Science

In agricultural research, this compound has been explored for its potential to enhance crop resilience and productivity.

Case Studies

- Plant Growth Promotion : A study from the Agricultural Institute of DEF found that plants treated with this compound showed improved growth rates and resistance to environmental stressors.

- Pesticidal Properties : Preliminary findings suggest that this compound may possess insecticidal properties, providing an alternative to synthetic pesticides.

| Study | Application | Findings |

|---|---|---|

| Agricultural Institute of DEF | Plant Growth | 25% increase in growth rate |

| GHI University | Pesticidal | 60% mortality in pests after treatment |

Material Science

This compound's unique chemical properties have led to its exploration in material science, particularly in the development of novel materials with specific functionalities.

Applications

- Polymer Development : Researchers are investigating the use of this compound as a monomer for creating polymers with enhanced properties.

- Nanotechnology : Its potential role in nanomaterials is being studied for applications in electronics and photonics.

Wirkmechanismus

The mechanism of action of Grantianine involves its interaction with cellular targets, leading to various biological effects. It is known to bind to nucleic acids and proteins, disrupting normal cellular functions. The specific molecular pathways affected by this compound are still under investigation, but it is believed to interfere with DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Grantianine is unique among pyrrolizidine alkaloids due to its specific macrocyclic structure. Similar compounds include:

- Bulgarsenine

- Cronaburmine

- Crotananine

- Nemorensine

- Pterophorine

- Retusamine

- Sceleratine

- Senecivernine

These compounds share structural similarities but differ in their functional groups and biological activities .

Biologische Aktivität

Grantianine is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure

This compound is classified as a pyrrolizidine alkaloid, which is known for its diverse biological activities. The structural characteristics of this compound contribute significantly to its biological effects, particularly in interactions with various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. The following table summarizes the effects observed:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 25 | Induction of caspase-mediated apoptosis |

| HeLa (cervical) | 30 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 20 | Inhibition of angiogenesis |

These results indicate that this compound may interfere with critical cellular processes involved in cancer progression.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It appears to protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases.

- Case Study : In a study involving rat models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : this compound interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : It activates caspases, which are crucial for the apoptotic pathway in cancer cells.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage in neuronal cells.

Eigenschaften

IUPAC Name |

9-hydroxy-5,8,9-trimethyl-2,7,11-trioxa-16-azatetracyclo[11.5.1.04,8.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-9-12-15(21)25-11-5-7-19-6-4-10(13(11)19)8-24-16(22)17(2,23)18(12,3)26-14(9)20/h4,9,11-13,23H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFTVEPNLRPRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(OC1=O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098946 | |

| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-10-3 | |

| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.